1-N-(2-phenylethyl)-2-N-prop-2-enylcyclohex-4-ene-1,2-dicarboxamide
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Overview
Description
1-N-(2-phenylethyl)-2-N-prop-2-enylcyclohex-4-ene-1,2-dicarboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a cyclohexene ring substituted with phenylethyl and prop-2-enyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-N-(2-phenylethyl)-2-N-prop-2-enylcyclohex-4-ene-1,2-dicarboxamide typically involves multiple stepsThe reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) to facilitate the nucleophilic attack .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-N-(2-phenylethyl)-2-N-prop-2-enylcyclohex-4-ene-1,2-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bonds to single bonds, resulting in a more saturated compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Bromine (Br₂), sulfuric acid (H₂SO₄)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated aromatic compounds
Scientific Research Applications
1-N-(2-phenylethyl)-2-N-prop-2-enylcyclohex-4-ene-1,2-dicarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-N-(2-phenylethyl)-2-N-prop-2-enylcyclohex-4-ene-1,2-dicarboxamide involves its interaction with specific molecular targets. The phenylethyl group can interact with aromatic amino acids in proteins, while the prop-2-enyl group can form covalent bonds with nucleophilic residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(1-methyl-2-phenylethyl)aminoethanesulfonic acid isopropylamide hydrochloride: A taurine amide derivative with antiarrhythmic activity.
N-(2-phenylethyl)urea: A compound with similar structural features but different biological activity.
Uniqueness
1-N-(2-phenylethyl)-2-N-prop-2-enylcyclohex-4-ene-1,2-dicarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
1-N-(2-phenylethyl)-2-N-prop-2-enylcyclohex-4-ene-1,2-dicarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-2-13-20-18(22)16-10-6-7-11-17(16)19(23)21-14-12-15-8-4-3-5-9-15/h2-9,16-17H,1,10-14H2,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZLISVKYLHLYFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1CC=CCC1C(=O)NCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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